4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole
Description
This compound features a fused heterocyclic architecture combining a pyrrolo[3,4-b]pyridine core with a 2,1,3-benzothiadiazole moiety via a sulfonyl linker. The sulfonyl group enhances polarity and may influence binding affinity, while the benzothiadiazole contributes to π-π stacking interactions in protein binding .
Properties
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-b]pyridin-6-ylsulfonyl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c18-21(19,12-5-1-4-10-13(12)16-20-15-10)17-7-9-3-2-6-14-11(9)8-17/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUYFUDCPWRKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C3=CC=CC4=NSN=C43)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole typically involves multi-step reactions. One common approach is the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This method allows for the convenient construction of the pyrrolo[3,4-b]pyridine skeleton. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives.
Scientific Research Applications
4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby blocking their activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Pyrrolopyridine Cores
Table 1: Key Structural Analogs
Key Observations :
- The target compound differs from ’s propanoic acid derivative by replacing the acidic chain with a sulfonyl-benzothiadiazole group, likely improving membrane permeability and target engagement .
Functional Analogs with Fused Heterocycles
Table 2: Functional Comparison with Fused Heterocyclic Systems
Key Observations :
- The tricyclic thiadiazole-triazole systems () share the thiadiazole moiety with the target compound but lack the pyrrolopyridine core. Their antimicrobial activity suggests that the benzothiadiazole in the target compound could similarly disrupt pathogen viability .
- Pyrido[2,3-c]pyridazine derivatives () exhibit pro-apoptotic activity via BCL-xL inhibition. The target compound’s pyrrolopyridine core may share analogous binding modes, though its benzothiadiazole group could redirect selectivity toward other apoptotic regulators .
Research Findings and Hypotheses
- Solubility and Bioavailability: The sulfonyl group in the target compound likely improves aqueous solubility compared to ’s propanoic acid derivative, which may form zwitterions .
- Therapeutic Potential: While ’s compounds target BCL-xL for cancer, the benzothiadiazole in the target compound could broaden applications to autoimmune diseases via Toll-like receptor modulation, as seen in other thiadiazole derivatives .
- Synthetic Challenges : The fused pyrrolopyridine-benzothiadiazole system requires multi-step synthesis, similar to ’s tricyclic compounds, but sulfonation introduces regioselectivity challenges .
Biological Activity
The compound 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole is a member of the pyrrolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C₁₃H₈N₄O₂S
- Molecular Weight: 284.29 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance:
- A study on pyrrolo[3,4-c]pyridine derivatives demonstrated their efficacy against various bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .
- The sulfonamide group in the compound is crucial for its antibacterial action and enzyme inhibition capabilities .
Antiviral Activity
Recent investigations into similar compounds have shown promising antiviral effects:
- Compounds containing the pyrrolo[3,4-b]pyridine framework were tested against SARS-CoV-2 and exhibited notable inhibitory effects on viral replication . This suggests that the target compound may also possess antiviral properties.
Antitumor Activity
Pyrrolo[3,4-b]pyridine derivatives are being explored for their anticancer potential:
- Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The presence of specific functional groups enhances their interaction with cellular targets involved in cancer progression.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Interaction: It may interact with receptors involved in cell signaling pathways related to inflammation and cancer.
- Apoptosis Induction: Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
